Cefozopran

概要

説明

Cefozopran is a fourth-generation cephalosporin antibiotic known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria . It is particularly effective against bacteria that are resistant to other cephalosporins, making it a valuable tool in the treatment of severe infections .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cefozopran involves several key steps, starting from the intermediate 7-aminocephalosporanic acid (7-ACA). The process includes:

Silanization Reaction: 7-ACA undergoes silanization to protect the amino group.

Iodation: The protected intermediate is then iodated.

Substitution: The iodated intermediate undergoes substitution with imidazo[1,2-b]pyridazine.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: An industrially viable process for the preparation of this compound involves the synthesis of the intermediate 7-ACP.HCl without the need for column chromatography, making it cost-effective and suitable for large-scale production .

化学反応の分析

Degradation Kinetics in the Solid State

Cefozopran hydrochloride undergoes first-order degradation in the solid state, with kinetics influenced by temperature and relative humidity (RH). Key findings include:

-

Rate constants : The degradation rate follows the equation , where is determined via linear regression .

-

Thermodynamic parameters :

-

Comparison with other cephalosporins :

Hydrolysis Pathways in Aqueous Solutions

This compound undergoes pseudo-first-order hydrolysis in aqueous environments, with pH-dependent stability:

-

pH effects :

-

Degradation products : Six products were identified via ESI-Q-TOF mass spectrometry, including cleavage of the β-lactam ring .

-

Rate-determining step : Nucleophilic attack on the β-lactam carbonyl carbon, leading to ring opening .

Radiolytic Degradation

Ionizing radiation induces isomerization of this compound in the solid state:

-

Radiation dose :

-

Effect on activity : Trans-isomer exhibits reduced efficacy against Gram-negative strains (e.g., Enterobacter aerogenes) .

Degradation Products

Identified derivatives include:

科学的研究の応用

Treatment of Infections in Immunocompromised Patients

Cefozopran is primarily indicated for treating severe infections in immunocompromised individuals, including those undergoing chemotherapy. A randomized trial demonstrated that this compound is effective as empirical therapy for febrile neutropenia (FN) in pediatric cancer patients, showing a success rate comparable to cefepime .

| Study | Population | Treatment | Success Rate |

|---|---|---|---|

| Randomized Trial | Pediatric cancer patients with FN | This compound 100 mg/kg/day vs. Cefepime 100 mg/kg/day | This compound: 64.0%, Cefepime: 56.3% |

Broad-Spectrum Activity Against Various Infections

This compound has been shown to be effective against multiple types of infections, including:

- Respiratory Infections : Effective against pneumonia and bronchitis.

- Urinary Tract Infections (UTIs) : High efficacy rates reported in pediatric populations.

- Intra-Abdominal Infections : Demonstrated efficacy comparable to other broad-spectrum antibiotics .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable properties, including rapid absorption and minimal accumulation upon repeated dosing. The drug is primarily excreted unchanged through the kidneys, with a half-life ranging from 1.20 to 2.80 hours .

| Parameter | Value |

|---|---|

| Half-Life (t½) | 1.20 - 2.80 hours |

| Excretion | 65.99% - 73.33% unchanged via kidneys |

Pediatric Populations

In a study involving pediatric patients with pneumonia, this compound showed an excellent efficacy rate of 98.3%, highlighting its potential as a first-line treatment option .

Febrile Neutropenia

In another clinical trial focusing on hematological patients with FN, this compound was administered every eight hours, resulting in a survival rate of 77.2% without the need for additional antibacterial treatment .

作用機序

Cefozopran is compared with other fourth-generation cephalosporins such as Cefpirome and Cefepime:

Cefpirome: Similar broad-spectrum activity but less effective against certain Gram-positive bacteria.

Cefepime: Also a fourth-generation cephalosporin but less active against Staphylococcus aureus.

Uniqueness: this compound’s unique structure, which includes an imidazo[1,2-b]pyridazine moiety, contributes to its high affinity for PBPs and its effectiveness against resistant bacterial strains .

類似化合物との比較

- Cefpirome

- Cefepime

- Cefotaxime

- Ceftriaxone

生物活性

Cefozopran is a fourth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its pharmacological profile, clinical efficacy, and safety have been subjects of various studies, particularly in the context of treating febrile neutropenia (FN) and other severe infections. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its biological activity. Key parameters include:

- Absorption and Distribution : Following intravenous administration, this compound reaches peak plasma concentrations (C_max) in a dose-proportional manner. The mean half-life (t_½) ranges from 1.20 to 2.80 hours, with approximately 66% to 73% excreted unchanged via the kidneys, indicating minimal accumulation with repeated dosing .

- Dosing Regimens : A study utilizing Monte Carlo simulations suggested that an optimal dosing regimen for this compound is every 8 hours, which maintains therapeutic concentrations effectively against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| C_max | Dose-proportional |

| t_½ | 1.20 - 2.80 hours |

| Excretion | 66% - 73% unchanged |

| Accumulation | Minimal |

Clinical Efficacy

This compound has been evaluated in several clinical studies for its efficacy in treating infections associated with febrile neutropenia and other conditions.

- Febrile Neutropenia : In a randomized trial comparing this compound with cefepime among pediatric cancer patients with FN, both antibiotics demonstrated similar success rates (64.0% for this compound vs. 56.3% for cefepime), indicating that this compound is a viable empirical treatment option .

- Respiratory Tract Infections : Clinical studies have reported good efficacy in treating respiratory tract infections, with favorable outcomes noted across various patient demographics .

Table 2: Clinical Study Outcomes

| Study Focus | This compound Success Rate | Comparison Group Success Rate |

|---|---|---|

| Pediatric FN Treatment | 64.0% | 56.3% (Cefepime) |

| Respiratory Infections | Good clinical effects | N/A |

Safety Profile

The safety of this compound has been assessed in multiple studies:

- Adverse Effects : Generally mild adverse effects were reported, including transient elevations in liver enzymes and leukocytopenia in some cases. Serious adverse events were rare .

- Tolerability : In healthy volunteers, this compound was well tolerated without significant side effects during single and multiple dosing regimens .

Case Studies

- Case Study on Febrile Neutropenia : A study involving 22 patients with FN showed that 77.2% survived without requiring additional antibacterial treatment after receiving this compound every 8 hours . This highlights its effectiveness in critical care settings.

- Pediatric Application : In another trial involving pediatric patients undergoing chemotherapy, this compound was administered as empirical therapy for FN, demonstrating satisfactory efficacy and tolerability .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Cefozopran's antibacterial activity, and how can researchers experimentally validate its interaction with penicillin-binding proteins (PBPs)?

this compound inhibits bacterial cell wall synthesis by binding to PBPs, disrupting peptidoglycan cross-linking. To validate this, researchers can use techniques like competitive binding assays with fluorescently labeled β-lactams or X-ray crystallography to visualize PBP-Cefozopran interactions . Additionally, minimum inhibitory concentration (MIC) assays against PBP-overexpressing bacterial strains can confirm target specificity .

Q. How can researchers determine the spectrum of activity for this compound against Gram-positive and Gram-negative pathogens?

Use standardized broth microdilution assays (CLSI/EUCAST guidelines) to measure MIC values across bacterial panels. Include reference strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) and clinical isolates to assess coverage variability. Pair with time-kill curve experiments to evaluate bactericidal activity .

Q. What methodological considerations are critical for assessing this compound's stability and solubility in experimental setups?

Solubility testing in DMSO and aqueous buffers (e.g., PBS) is essential for in vitro studies. For in vivo models, optimize formulations using pharmacokinetic (PK) parameters like plasma half-life. Stability under varying pH and temperature conditions should be validated via high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic effects between this compound and glycopeptide antibiotics (e.g., vancomycin) against methicillin-resistant Staphylococcus aureus (MRSA)?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Follow up with in vivo murine infection models to assess efficacy. Include controls for bacterial load reduction in target tissues (e.g., kidneys) and monitor for toxicity. Reference studies by Toyokawa et al. (2003) for combination ratios .

Q. What experimental strategies address emerging resistance to this compound in Pseudomonas aeruginosa isolates?

Perform whole-genome sequencing of resistant isolates to identify mutations in PBPs or efflux pump regulators. Use efflux pump inhibitors (e.g., PAβN) in MIC assays to determine resistance mechanisms. Develop structure-activity relationship (SAR) models to modify this compound’s side chains and enhance PBP affinity .

Q. How should researchers analyze contradictory data on this compound’s efficacy in urinary tract infections (UTIs) across different clinical studies?

Conduct a systematic meta-analysis with stratification by variables like patient demographics, bacterial load, and PK/PD parameters. Use multivariate regression to identify confounding factors (e.g., renal clearance rates). Replicate findings in standardized in vitro bladder epithelial cell models .

Q. What methodologies are recommended for optimizing this compound’s pharmacokinetic/pharmacodynamic (PK/PD) parameters in preclinical models?

Employ compartmental PK modeling to predict tissue penetration and dosing intervals. Validate with microdialysis in target tissues (e.g., lung or prostate). Corrogate in vivo efficacy with Monte Carlo simulations to achieve >90% probability of target attainment .

Q. How can researchers investigate the role of this compound in modulating host immune responses during infection?

Use transcriptomic profiling (RNA-seq) of immune cells exposed to this compound-treated bacteria. Measure cytokine levels (e.g., IL-6, TNF-α) via ELISA or luminex assays in co-culture systems. Compare outcomes with β-lactamase-stable cephalosporins to isolate immunomodulatory effects .

Q. Methodological Guidance for Data Interpretation

- Contradictory Results : Apply Bayesian statistical frameworks to weigh evidence from multiple studies, prioritizing datasets with rigorous controls (e.g., identical bacterial strains, standardized dosing) .

- Resistance Evolution : Use continuous culture systems (e.g., chemostats) to simulate selective pressure and track resistance gene acquisition via qPCR .

- Combination Therapy Optimization : Leverage artificial intelligence-driven drug interaction predictors (e.g., DeepSynergy) to prioritize in vitro testing of novel combinations .

特性

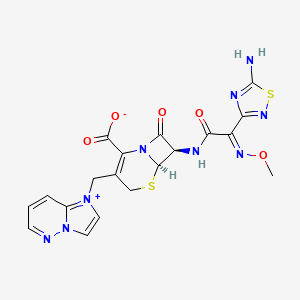

IUPAC Name |

7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUIJCOKQCCXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N9O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113359-04-9 | |

| Record name | Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。